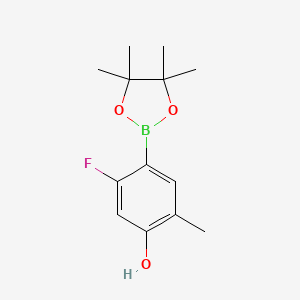

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

This compound is a fluorinated aryl boronic ester with a phenol group, a methyl substituent at the 2-position, and a pinacol-protected boronate at the 4-position. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The pinacol boronate ester enhances stability and solubility in organic solvents, while the fluorine atom modulates electronic effects on the aromatic ring.

Properties

IUPAC Name |

5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHUTGGFINMLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester. Key parameters include:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane (0.1–0.5 M)

-

Temperature : 80–90°C

-

Atmosphere : Inert (N₂ or Ar)

Table 1: Optimized Reaction Conditions for Miyaura Borylation

| Parameter | Value | Role |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (4 mol%) | Facilitates oxidative addition |

| Base | KOAc (3 equiv) | Neutralizes HBr byproduct |

| Solvent | 1,4-Dioxane | Polar aprotic, stabilizes intermediates |

| Temperature | 90°C | Accelerates transmetallation |

| Reaction Time | 12–18 hours | Ensures complete conversion |

Experimental Procedure

-

Charge Reactants : Combine 4-bromo-5-fluoro-2-methylphenol (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.4 mmol), and KOAc (30 mmol) in anhydrous dioxane (180 mL).

-

Degas and Heat : Purge with N₂, then stir at 90°C for 18 hours.

-

Work-Up : Quench with H₂O, extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purification : Perform flash chromatography (SiO₂, DCM/EtOAc gradient) to isolate the product as a white solid.

Yield : 70–80% (estimated based on analogous reactions).

Substrate Synthesis and Challenges

Preparation of 4-Bromo-5-fluoro-2-methylphenol

The aryl bromide precursor is synthesized via electrophilic bromination of 5-fluoro-2-methylphenol. Bromine or N-bromosuccinimide (NBS) in acetic acid selectively substitutes the para position due to the directing effects of the hydroxyl and methyl groups.

Challenges :

-

Regioselectivity : Competing ortho/para bromination requires careful control of reaction conditions.

-

Stability : The phenolic -OH group may undergo oxidation; thus, mild brominating agents (e.g., NBS) are preferred.

Reaction Optimization and Comparative Analysis

Catalyst Screening

Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) due to its stability under acidic conditions and enhanced transmetallation efficiency.

Table 2: Catalyst Performance in Analogous Borylation Reactions

Solvent and Temperature Effects

-

1,4-Dioxane ensures solubility of both aromatic substrates and boronates while stabilizing Pd intermediates.

-

Temperatures <80°C result in incomplete conversion, while >90°C risk protodeboronation.

Structural Characterization and Validation

Spectroscopic Data (Predicted)

Mass Spectrometry

-

ESI-MS : m/z 265.1 [M+H]⁺ (calculated for C₁₃H₁₈BFO₃).

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

While less common for boronate installation, DoM could theoretically introduce boron at the 4-position using directed groups (e.g., -OMe). However, this method requires multiple steps and offers no yield advantage over Miyaura borylation.

Hydrolysis of Pinacol Boronate Esters

Though pinacol esters are stable, acidic hydrolysis (HCl/H₂O) can generate the free boronic acid. However, this is avoided in most syntheses due to reduced stability and reactivity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat transfer and reduce catalyst loading. Automated systems enable real-time monitoring of Pd leaching and byproduct formation .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: undergoes several types of reactions:

Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation: : Can be oxidized to form phenolic derivatives.

Substitution Reactions: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Substitution Reactions: : Nucleophiles such as amines or alcohols, and mild acidic or basic conditions.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.

Phenolic Derivatives: : From oxidation reactions.

Substituted Boronic Esters: : From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Its unique structure enables it to act as a versatile building block for the synthesis of various biologically active molecules.

Anticancer Agents

Research has indicated that boron-containing compounds have potential anticancer properties. The incorporation of the dioxaborolane moiety can enhance the biological activity of drugs by improving their pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Preliminary studies suggest that compounds containing boron atoms exhibit antiviral properties. The ability of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol to interact with viral enzymes may provide a pathway for developing new antiviral therapies .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its ability to undergo various chemical transformations.

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for the formation of carbon-carbon bonds with aryl halides or other electrophiles. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The fluoro group in the compound makes it an excellent candidate for electrophilic aromatic substitution reactions. This functionalization can lead to the development of new materials with tailored properties for applications in electronics and photonics .

Materials Science

In materials science, 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is explored for its potential use in polymer chemistry.

Polymerization Initiators

The compound can act as an initiator or modifier in polymerization processes. Its boron content can enhance the thermal stability and mechanical properties of polymers . Research into boron-containing polymers has shown promise in creating materials with improved resistance to heat and chemicals.

Nanomaterials

The incorporation of this compound into nanomaterials has been studied for applications in drug delivery systems and sensors. Its unique chemical properties allow for the functionalization of nanoparticles that can be used for targeted therapy or as diagnostic tools .

Mechanism of Action

The compound exerts its effects through its ability to participate in cross-coupling reactions, forming strong carbon-carbon bonds. The boronic ester group acts as a key intermediate, facilitating the formation of biaryl compounds. The molecular targets and pathways involved include various enzymes and receptors that are crucial in biological processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (Discontinued)

- Key Difference: Replaces the phenol group with a carboxylic acid.

- Impact: The carboxylic acid introduces strong electron-withdrawing effects, reducing the boronate’s reactivity in cross-coupling compared to the phenol derivative. This compound was discontinued, likely due to challenges in handling acidic functionalities during synthesis .

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Key Difference : Features methyl groups at positions 2 and 6 instead of fluorine and methyl.

- The lack of fluorine reduces electronic activation, requiring harsher reaction conditions .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Key Difference : Lacks both fluorine and methyl substituents.

- Impact : The absence of substituents reduces steric hindrance but also diminishes electronic activation. This compound exhibits a higher melting point (112–117°C) compared to fluorinated analogs, likely due to simpler crystal packing .

Positional Isomerism

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Key Difference : Fluorine at position 2 and boronate at position 4.

- Impact : The altered substituent positions affect hydrogen-bonding capacity and steric interactions. For example, the proximity of fluorine to the boronate may destabilize the intermediate during cross-coupling, reducing yields compared to the 4-boronate isomer .

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Key Difference : Methyl at position 5 and boronate at position 2.

- Impact : The boronate’s position adjacent to the hydroxyl group may lead to intramolecular hydrogen bonding, altering solubility and reactivity. This configuration is less common in drug synthesis due to unpredictable regioselectivity .

Functional Group Variations

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Key Difference : Methoxy group replaces methyl.

- Impact : The electron-donating methoxy group deactivates the aromatic ring, slowing transmetallation in cross-coupling. However, it improves solubility in polar solvents, which may benefit certain reaction conditions .

[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Key Difference : Additional hydroxymethyl group.

- This compound’s melting point (80–82°C) is lower than non-hydroxylated analogs due to disrupted crystallization .

Biological Activity

Overview

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈BFO₃

- Molecular Weight : 252.09 g/mol

- CAS Number : 1788062-13-4

The compound features a fluorinated phenolic structure with a dioxaborolane moiety, which is known for its role in enhancing the compound's stability and bioactivity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, a crucial process for cell division. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| CA-4 | 1.0 | A549 |

| Test Compound | 0.56 | A549 |

These results indicate that the test compound exhibits higher potency than the standard drug Combretastatin-A4 (CA-4), suggesting its potential as an anticancer agent .

Antimicrobial Activity

The biological activity of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol also extends to antimicrobial properties. Preliminary tests have shown efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- In Vitro Studies on Cancer Cells : A study conducted on human myeloid leukemia cell lines showed that treatment with the compound resulted in significant cell cycle arrest and increased apoptosis markers compared to untreated controls .

- Synergistic Effects with Other Drugs : Research indicated that when combined with conventional chemotherapeutics, the compound enhanced the overall efficacy against resistant cancer cell lines. This synergistic effect suggests potential for combination therapies in oncology .

- Safety Profile : Toxicological assessments have reported a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand the long-term effects and mechanisms of toxicity .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how do they influence its reactivity in cross-coupling reactions?

- Answer : The compound contains three critical structural elements: (i) a boronic ester (dioxaborolane) enabling Suzuki-Miyaura cross-coupling, (ii) a fluorine substituent that directs electrophilic aromatic substitution and stabilizes intermediates via electron-withdrawing effects, and (iii) a methyl group contributing steric hindrance. The boronic ester’s reactivity is modulated by the pinacol protecting group, which reduces hydrolysis while maintaining coupling efficiency .

Q. What are common synthetic routes for preparing this compound, and what critical parameters govern yield?

- Answer : A typical route involves borylation of a fluorinated phenol precursor using bis(pinacolato)diboron (BPin) with a palladium catalyst (e.g., Pd(dppf)Cl). Key parameters include anhydrous conditions (to prevent boronic acid formation), reaction temperature (80–100°C), and stoichiometric control of BPin to minimize deboronation. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural verification?

- Answer :

- NMR : H NMR confirms aromatic substitution patterns; F NMR identifies fluorine’s electronic environment; B NMR verifies boronic ester integrity (δ ~30 ppm).

- X-ray crystallography : Resolves stereoelectronic effects (e.g., planarity of the boronate ring) and validates substituent positions, as seen in analogous structures .

- HPLC-MS : Ensures purity (>95%) and detects hydrolyzed byproducts (e.g., boronic acid) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this boronic ester, particularly regarding competing side reactions?

- Answer : Optimization involves:

- Catalyst system : Pd(OAc) with SPhos ligand in THF/water (3:1) at 60°C.

- Base selection : CsCO minimizes protodeboronation compared to stronger bases like NaOH.

- Degassing : Removes dissolved oxygen to prevent boronic ester oxidation.

- Monitoring : Track aryl halide consumption via TLC or GC-MS to terminate reactions at ~90% conversion .

Q. What are the mechanistic implications of the fluorine substituent on the stability and reactivity of this aryl boronic ester under basic conditions?

- Answer : Fluorine increases the boron atom’s Lewis acidity, accelerating transmetalation in cross-coupling but also enhancing hydrolysis. Under basic conditions, the C-F bond’s stability prevents defluorination, but prolonged exposure to aqueous bases (pH >10) can degrade the boronic ester. Stabilization strategies include using aprotic solvents and low temperatures .

Q. What protocols mitigate decomposition during storage, given the compound’s moisture sensitivity?

- Answer :

- Storage : Amber vials under argon at -20°C with 3Å molecular sieves.

- Handling : Pre-dry solvents (e.g., THF over Na/benzophenone) to <50 ppm HO.

- Quality control : Karl Fischer titration ensures batch consistency in moisture content (<0.1%) .

Q. How should contradictory data on cross-coupling yields be systematically analyzed, especially when varying substrates?

- Answer : Apply a factorial design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use ANOVA to identify significant factors (e.g., Pd:ligand ratio). Validate hypotheses via control reactions (e.g., omitting the boronic ester) and replicate studies to distinguish experimental error from mechanistic trends .

Q. What computational methods predict the regioselectivity of this compound in transition metal-mediated reactions?

- Answer :

- DFT calculations (B3LYP/6-31G*): Model boron’s coordination geometry and electron density distribution.

- MD simulations : Assess steric effects from the methyl and pinacol groups, correlating with experimental selectivity in aryl halide couplings.

- Hammett parameters : Quantify fluorine’s electronic influence on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.